5-Amino-2-bromo-4-methylbenzoic acid

説明

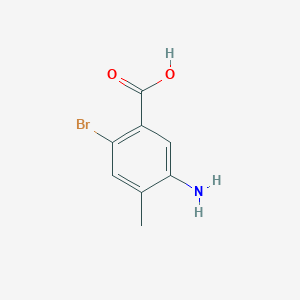

5-Amino-2-bromo-4-methylbenzoic acid (CAS: 169044-96-6) is a substituted benzoic acid derivative with bromine, amino, and methyl functional groups at positions 2, 5, and 4, respectively. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in coupling reactions and heterocyclic ring formation . Its methyl ester derivative (CAS: 474330-54-6) is widely used to enhance lipophilicity for improved bioavailability in drug development .

Structure

2D Structure

特性

IUPAC Name |

5-amino-2-bromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEDVFCZCKWBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693452 | |

| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745048-63-9 | |

| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway. The specific targets would depend on the context in which this compound is used.

Mode of Action

The mode of action of 5-Amino-2-bromo-4-methylbenzoic acid involves interactions with its targets through nucleophilic substitution or free radical reactions. In a free radical reaction, for example, a bromine atom can be substituted at the benzylic position.

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests it could influence pathways involving benzylic halides.

生物活性

5-Amino-2-bromo-4-methylbenzoic acid (CAS Number: 745048-63-9) is an organic compound with a unique structure that includes a carboxylic acid group, an amino group, and a bromine atom. Its molecular formula is C₈H₈BrNO₂. This compound has garnered interest in the scientific community due to its potential biological activities, although detailed studies are relatively scarce.

Structural Characteristics

The structural features of this compound contribute to its biological properties. The presence of functional groups such as the amino and carboxylic acid groups suggests potential interactions with various biological targets, including enzymes and receptors.

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₈BrNO₂ |

| CAS Number | 745048-63-9 |

| Functional Groups | Amino group, Carboxylic acid, Bromine atom |

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Interaction : Interaction studies have indicated potential binding affinity with various enzymes involved in metabolic pathways. This could influence cellular processes, though specific mechanisms remain to be elucidated.

- Potential for Drug Development : The unique combination of bromine, amino, and methyl substitutions may allow for the optimization of this compound for therapeutic applications in pharmaceuticals .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-4-bromo-2-methylbenzoic acid | Similar amino and bromo substitutions | Different positioning of substituents |

| 3-Amino-2-bromo-4-methylbenzoic acid | Amino group at a different position | Variation in biological activity |

| 5-Amino-3-chloro-4-methylbenzoic acid | Chlorine instead of bromine | Potentially different reactivity profiles |

Safety and Handling

Due to the lack of specific safety information for this compound, general safety principles for handling aromatic carboxylic acids should be applied. Proper laboratory safety protocols should be followed to minimize exposure risks.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The physicochemical and reactive properties of benzoic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

準備方法

Representative Preparation Method from Methyl 3-amino-4-methylbenzoate

One well-documented method involves bromination of methyl 3-amino-4-methylbenzoate using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at low temperature (0 °C). The procedure is summarized below:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Methyl 3-amino-4-methylbenzoate (5 g, 30.27 mmol), NBS (5.39 g, 30.27 mmol), DMF (50 mL), 0 °C, 20 min | Bromination at 2-position to form methyl 5-amino-2-bromo-4-methylbenzoate | 90% |

Procedure: The methyl 3-amino-4-methylbenzoate is dissolved in DMF and cooled to 0 °C. NBS is added portion-wise with stirring. The reaction is monitored by TLC and completed within 20 minutes. The reaction mixture is then poured into water, extracted with ethyl acetate, washed, dried, and concentrated. The residue is purified by silica gel column chromatography using petroleum ether/ethyl acetate (2:1) as eluent to afford the methyl ester intermediate.

Subsequently, hydrolysis of the methyl ester under basic conditions (e.g., NaOH in ethanol/water) followed by acidification yields the target 5-amino-2-bromo-4-methylbenzoic acid.

Alternative Synthetic Routes and Industrial Considerations

While the above laboratory-scale method is effective, industrial synthesis demands scalable, cost-effective, and safe processes. Some industrial approaches involve:

- Starting from 3-amino-4-methylbenzoic acid or related derivatives

- Sequential bromination and esterification steps

- Use of batch or continuous flow reactors for better control and yield

A notable industrial process for related bromo-substituted benzoic acid derivatives involves multi-step synthesis including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, achieving moderate overall yields (~24%) on large scale (up to 70 kg batches). Although this example is for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, the principles of controlled halogenation and functional group interconversion are applicable to the synthesis of this compound.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Bromination reagent | N-Bromosuccinimide (NBS) | Provides selective bromination at aromatic ortho-position to amino group |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, stabilizes intermediates |

| Temperature | 0 °C | Controls reaction rate and selectivity |

| Reaction time | 20 minutes | Short time to minimize side reactions |

| Work-up | Aqueous quench, ethyl acetate extraction | Efficient separation of product |

| Purification | Silica gel chromatography | Ensures high purity (>90% yield) |

Optimization focuses on controlling temperature and reagent addition rate to avoid polybromination or degradation of sensitive amino groups.

Research Findings and Notes

- The use of NBS in DMF at low temperature is a mild and efficient bromination method, yielding up to 90% of the methyl ester intermediate, which can be hydrolyzed to the free acid.

- The amino group directs bromination ortho to itself, facilitating selective substitution at the 2-position.

- The methyl group at the 4-position remains intact under these conditions, preserving the desired substitution pattern.

- Industrial scale-up requires careful control of reaction parameters and may involve additional steps such as diazotization or Sandmeyer reactions to introduce or modify substituents.

- Purification by column chromatography or crystallization is necessary to obtain analytically pure material suitable for further synthetic applications.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-bromo-4-methylbenzoic acid, and how can purity be ensured?

- Methodology : A multi-step synthesis is recommended:

Bromination : Introduce bromine at the 2-position of a precursor like 5-amino-4-methylbenzoic acid using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions.

Amino Protection : Protect the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during bromination.

Deprotection : Remove the Boc group post-bromination using trifluoroacetic acid (TFA).

- Purification : Recrystallize using ethanol/water mixtures, and confirm purity via HPLC (≥98%) and melting point analysis (compare with literature values for brominated benzoic acids, e.g., 181°C for 4-bromo-2-methylbenzoic acid ).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectroscopic Analysis :

- NMR : Use H and C NMR to confirm substitution patterns. For ambiguous peaks, employ 2D techniques (COSY, HSQC) .

- IR : Validate the carboxylic acid (C=O stretch ~1680–1700 cm) and amino (N–H stretch ~3300–3500 cm) groups.

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO/water), compare unit cell parameters with structurally similar compounds (e.g., monoclinic symmetry, Å, Å ).

Advanced Research Questions

Q. How can discrepancies in reaction yields during bromination be systematically addressed?

- Root Cause Analysis :

- Competing Side Reactions : Use LC-MS to detect byproducts like di-brominated species or oxidation of the amino group.

- Optimization : Adjust reaction stoichiometry (e.g., NBS:precursor ratio), solvent polarity (e.g., DMF vs. CCl), and temperature (0–25°C).

- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps .

Q. What strategies are effective for studying this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design :

Substrate Screening : Test palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids under varying conditions (aqueous/organic biphasic systems).

Mechanistic Probes : Use B NMR to track boronic acid activation and DFT calculations to model transition states.

- Data Interpretation : Compare coupling efficiency with meta-substituted analogs (e.g., 5-Amino-2-chlorobenzoic acid derivatives ).

Q. How can computational methods predict the compound’s bioactivity or interactions with biomolecules?

- Approach :

- Docking Studies : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Parameterize force fields with ESP charges derived from Gaussian calculations.

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~2.1) and permeability (TPSA ≈ 75 Å) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust formation (linked to respiratory irritation).

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N) to prevent degradation.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。